molecular formula C16H23NO3 B8558782 Methyl 4-(benzylamino)-2-methoxycyclohexanecarboxylate

Methyl 4-(benzylamino)-2-methoxycyclohexanecarboxylate

Cat. No. B8558782
M. Wt: 277.36 g/mol
InChI Key: DDEMLTLEHDTVBR-UHFFFAOYSA-N
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Patent
US09145391B2

Procedure details

Methyl 4-(benzylamino)-2-methoxycyclohexanecarboxylate (1.84 g, 6.63 mmol, racemic mixture of diastereomers) and palladium hydroxide on carbon (20 weight %, 0.233 g, 0.332 mmol) in methanol (35 mL) were combined, and the atmosphere was exchanged for hydrogen (balloon) via four vacuum hydrogen flush cycles. After 24 hours, additional palladium hydroxide on carbon (20 weight %, 0.233 g, 0.332 mmol) was added, and the reaction mixture was again placed under a hydrogen atmosphere. Following another 24 hours, the reaction mixture was filtered through diatomaceous earth and concentrated under reduced pressure to give methyl 4-amino-2-methoxycyclohexanecarboxylate as a racemic mixture of three diastereomers, which was carried forward without further purification. MS ESI calcd. for C9H18NO3 [M+H]+ 188. found 188.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
0.233 g
Type
catalyst
Reaction Step Five
Quantity
0.233 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH3:18])=[O:16])[CH:11]([O:19][CH3:20])[CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[OH-].[OH-].[Pd+2]>[NH2:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH3:18])=[O:16])[CH:11]([O:19][CH3:20])[CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CC(C(CC1)C(=O)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.233 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Six
Name
Quantity
0.233 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flush cycles
WAIT
Type
WAIT
Details
Following another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1CC(C(CC1)C(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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